molecular formula C10H6N2O4 B11884600 8-Hydroxy-5-nitroquinoline-7-carbaldehyde CAS No. 13785-22-3

8-Hydroxy-5-nitroquinoline-7-carbaldehyde

Katalognummer: B11884600
CAS-Nummer: 13785-22-3
Molekulargewicht: 218.17 g/mol
InChI-Schlüssel: OLCXITKGPJWVLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Hydroxy-5-nitroquinoline-7-carbaldehyde is a chemical compound with the molecular formula C10H6N2O4. It is known for its antimicrobial, anti-inflammatory, and anticancer properties . This compound is part of the quinoline family, which is characterized by a heterocyclic aromatic structure.

Vorbereitungsmethoden

The synthesis of 8-Hydroxy-5-nitroquinoline-7-carbaldehyde typically involves a two-stage process. The first stage is the nitrosation of 8-hydroxyquinoline, followed by the oxidation of the nitroso derivative using nitric acid . The reaction conditions, such as the concentration of nitric acid, temperature, and reaction time, are optimized to achieve the desired product. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity.

Analyse Chemischer Reaktionen

8-Hydroxy-5-nitroquinoline-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, often using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl and nitro groups can participate in substitution reactions, where they are replaced by other functional groups.

Common reagents used in these reactions include nitric acid for oxidation and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

8-Hydroxy-5-nitroquinoline-7-carbaldehyde has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

8-Hydroxy-5-nitroquinoline-7-carbaldehyde can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

13785-22-3

Molekularformel

C10H6N2O4

Molekulargewicht

218.17 g/mol

IUPAC-Name

8-hydroxy-5-nitroquinoline-7-carbaldehyde

InChI

InChI=1S/C10H6N2O4/c13-5-6-4-8(12(15)16)7-2-1-3-11-9(7)10(6)14/h1-5,14H

InChI-Schlüssel

OLCXITKGPJWVLU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)C=O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.